molecular formula C14H23BN2O5S B1409299 (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704120-79-5

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

Cat. No.: B1409299
CAS No.: 1704120-79-5
M. Wt: 342.2 g/mol
InChI Key: VIBCHZWBDDDNRT-UHFFFAOYSA-N
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Description

This compound (CAS 796-55-4) is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted with a sulfonamide-linked piperazine moiety bearing a 2-hydroxyethyl group. The boronic acid (–B(OH)₂) group enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis .

Properties

IUPAC Name

[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCHZWBDDDNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-hydroxyethylamine with piperazine to form 4-(2-hydroxyethyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The piperazine moiety is known to interact with various biological targets, making this compound useful in drug discovery and development.

Medicine

In medicine, (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid has potential applications as a therapeutic agent. Its ability to inhibit specific enzymes or receptors can be exploited for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Phenyl Substituents Notable Properties
Target: (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid C₁₅H₂₄BN₂O₅S* ~336.25† 2-Hydroxyethyl 3,5-Dimethyl Enhanced solubility due to –OH; suitable for biological applications
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid C₁₃H₂₁BN₂O₄S 312.20 Methyl 3,5-Dimethyl Lower solubility; methyl group increases lipophilicity
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid C₁₇H₂₇BN₂O₆S 392.21 tert-Butoxycarbonyl (Boc) 3,5-Dimethyl Boc group protects amine; requires deprotection for further reactivity
(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid C₁₁H₁₅BF₂N₂O₄S 320.13 Methyl 4,5-Difluoro, 2-sulfonyl Electron-withdrawing F atoms reduce boronic acid reactivity

*Calculated based on substituents; †Estimated.

Biological Activity

(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid, a boron-containing compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H23BN2O5SC_{14}H_{23}BN_{2}O_{5}S, with a molecular weight of approximately 342.21 g/mol. The presence of a boronic acid moiety contributes to its reactivity and biological interactions.

Boron-containing compounds are known for their ability to form reversible covalent bonds with various biological molecules, particularly proteins. This characteristic allows them to modulate enzyme activities and influence cellular signaling pathways. The specific mechanism of action for this compound may involve:

  • Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit the proteasome pathway, leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells .
  • Targeting Glycoproteins : The boronic acid moiety can interact with glycoproteins through boronate ester formation, potentially affecting cell adhesion and signaling .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, bortezomib is a well-known proteasome inhibitor used in multiple myeloma treatment. Studies have shown that derivatives of boronic acids can induce apoptosis in various cancer cell lines by disrupting protein homeostasis .

Antimicrobial Properties

Boron compounds have also been evaluated for their antimicrobial effects. Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, although specific data on this compound remains limited .

Table 1: Comparison of Biological Activities of Boron Compounds

Compound NameMechanism of ActionTherapeutic UseReferences
BortezomibProteasome inhibitionMultiple myeloma
AN2690AntifungalOnychomycosis
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acidPotential proteasome inhibitionAnticancer (under investigation)

Case Studies

  • In Vitro Studies : A study investigated the effects of boronic acids on cancer cell lines, demonstrating that these compounds could effectively inhibit cell growth and induce apoptosis through proteasome inhibition mechanisms .
  • Animal Models : Research involving animal models has shown promising results where similar compounds led to tumor regression and enhanced survival rates in treated subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Reactant of Route 2
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(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid

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